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Introduction
ENMD-2076 is a novel, orally active small molecule kinase inhibitor that has demonstrated a

unique dual mechanism of action by targeting key pathways involved in tumor growth and

survival: angiogenesis and cell cycle proliferation.[1][2] This multitargeted approach, primarily

through the inhibition of Aurora A kinase and various angiogenic receptor tyrosine kinases such

as VEGFRs and FGFRs, has positioned ENMD-2076 as a promising therapeutic candidate in a

range of solid and hematologic malignancies.[1][2] Preclinical and clinical studies have

provided robust evidence for its anti-proliferative and anti-angiogenic effects, leading to

investigations in cancers such as triple-negative breast cancer (TNBC), ovarian cancer, and

colorectal cancer.[3][4][5] This technical guide provides a comprehensive overview of the core

scientific data, experimental methodologies, and signaling pathways associated with ENMD-
2076 Tartrate.

Core Mechanism of Action
ENMD-2076 exerts its anti-cancer effects through the selective inhibition of two critical sets of

kinases:

Aurora Kinases: Primarily targeting Aurora A, a key regulator of mitosis. Its inhibition leads to

G2/M cell cycle arrest and subsequent apoptosis.[6] Dysregulation of Aurora kinases is a

common feature in many cancers, contributing to genomic instability and tumorigenesis.[4]
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Angiogenic Kinases: ENMD-2076 potently inhibits Vascular Endothelial Growth Factor

Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial for

angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.

[1][2] By blocking these pathways, ENMD-2076 can prevent the formation of new tumor

vasculature and even cause regression of existing vessels.[1]

This dual activity provides a multi-pronged attack on tumor progression, addressing both the

uncontrolled cell division and the necessary blood supply for tumor growth.

Quantitative Data on Anti-Proliferative and Anti-
Angiogenic Activity
The efficacy of ENMD-2076 has been quantified in numerous preclinical and clinical studies.

The following tables summarize key data points.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
Kinase Target IC50 (nM)

Aurora A 14

Flt3 1.86 - 2

KDR/VEGFR2 58 - 58.2

Flt4/VEGFR3 15.9

FGFR1 92.7 - 93

FGFR2 70.8 - 71

Src 56.4

PDGFRα 56.4

Aurora B 350

c-Kit 120

Data compiled from multiple sources.[2][6][7]
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Table 2: In Vitro Anti-Proliferative Activity of ENMD-2076
in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)

Various Solid Tumor &

Hematopoietic Lines
Multiple 0.025 - 0.7

Human Leukemia Cell Lines

(10 lines)
Leukemia 0.025 - 0.53

HUVEC Endothelial 0.15

Breast Cancer Cell Lines (29

lines)
Breast Cancer 0.25 - 16.1

Data compiled from multiple sources.[1][7][8]

Table 3: Clinical Efficacy of ENMD-2076 in Advanced
Cancers
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Cancer Type Clinical Trial Phase Key Findings

Triple-Negative Breast Cancer

(TNBC)
Phase II

6-month Clinical Benefit Rate

(CBR): 16.7%[3][9]; 4-month

CBR: 27.8%[3][9]; 2 partial

responses observed.[3][9]

Platinum-Resistant Ovarian

Cancer
Phase II

6-month Progression-Free

Survival (PFS) rate: 22%[5];

Median Time to Progression:

3.6 months[5]; 4 partial

responses and 30 cases of

stable disease.[10]

Ovarian Clear Cell Carcinoma

(OCCC)
Phase II

6-month PFS rate: 22%[11]

[12]; 3 partial responses (1

unconfirmed) and 26 cases of

stable disease.[11][12]

Advanced Solid Tumors Phase I

Recommended Phase 2 Dose:

160 mg/m² daily[6]; 2 partial

responses in platinum-

refractory/resistant ovarian

cancer.[13]

Fibrolamellar Carcinoma (FLC) Phase II

1 partial response (3%) and 20

cases of stable disease (57%)

[14].

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections describe the key experimental protocols used to evaluate the efficacy of

ENMD-2076.

In Vitro Cell Proliferation Assay (Sulforhodamine B
Assay)
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This assay is used to measure the anti-proliferative effect of ENMD-2076 on adherent cancer

cell lines.[2]

Cell Plating: 500 cells per well are plated in a 96-well plate.

Compound Incubation: Cells are incubated with nine different doses of ENMD-2076, with

concentrations spanning from 0.3 nM to 125 µM, for a period of 96 hours.

Cell Fixation: After incubation, the cells are fixed to the plate.

Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to

cellular proteins.

Measurement: The amount of bound dye is measured, which is proportional to the number of

living cells. This allows for the calculation of the IC50 value, the concentration of the drug

that inhibits cell growth by 50%.

For non-adherent leukemia-derived cell lines, 5,000 cells are plated per well.[2]

In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor activity of ENMD-2076 in a living organism.

Cell Implantation: Between 2 million and 30 million cancer cells, mixed with Matrigel, are

injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID

mice).[2]

Tumor Growth: Tumors are allowed to grow to a specific size, typically around 500-750 mm³.

[2]

Drug Administration: Mice are treated with a single oral dose of ENMD-2076 dissolved in

water.[2] In some studies, treatment is administered daily for a specified period (e.g., 28

days).[4]

Tumor Measurement: Tumor growth is monitored and measured regularly. Efficacy is

determined by tumor growth inhibition, stasis, or regression compared to a vehicle-treated

control group.[4][15]
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Pharmacodynamic Analysis: In some studies, tumors are harvested after treatment to

analyze the effects on target kinases and biomarkers of proliferation (e.g., Ki-67) and

angiogenesis (e.g., CD31).[6][8]

Pharmacodynamic Analysis in Tumor Biopsies
To confirm the mechanism of action in patients, serial tumor biopsies are collected before and

after treatment with ENMD-2076.

Biopsy Collection: Tumor biopsies are obtained from patients at baseline and after a

specified duration of treatment (e.g., 2 weeks).[16]

Immunohistochemistry (IHC): The tissue samples are analyzed using IHC to assess changes

in:

Cellular Proliferation: Staining for Ki-67.[16]

Microvessel Density: Staining for CD34.[16]

Immunofluorescence: This technique is used to detect changes in the expression of specific

proteins, such as p53 family members.[16]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling

pathways targeted by ENMD-2076 and a typical experimental workflow for its evaluation.
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Caption: Mechanism of action of ENMD-2076.
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Caption: ENMD-2076 evaluation workflow.
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ENMD-2076 Tartrate has emerged as a compelling anti-cancer agent with a well-defined dual

mechanism of action targeting both angiogenesis and cell proliferation. The extensive

preclinical data, including potent kinase inhibition and broad anti-proliferative activity, has been

substantiated by clinical trials demonstrating meaningful clinical benefit in heavily pretreated

patient populations with difficult-to-treat cancers. The detailed experimental protocols provide a

solid foundation for further research and development. The unique multitargeted profile of

ENMD-2076 warrants continued investigation, potentially in combination with other anti-cancer

agents, to fully realize its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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